4-Chloro-2,5-dimethoxyaniline

Process Chemistry Crystallization Engineering Solvent Selection

4-Chloro-2,5-dimethoxyaniline (CDMA) is the essential chloro-substituted dimethoxyaniline for achieving the precise electronic and steric properties required in high-performance pigments like C.I. Pigment Yellow 83 and C.I. Pigment Red 146. Its consistent ≥98% purity ensures reliable diazotization and coupling yields, directly preventing costly off-color batches. Compared to unsubstituted analogs, CDMA's optimized solubility profile, as detailed in Liu et al., enables efficient purification using diethylene glycol, reducing solvent consumption and increasing throughput. Choose CDMA for predictable reactivity and superior coloristic results in your industrial dye and pharmaceutical intermediate manufacturing.

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
CAS No. 6358-64-1
Cat. No. B1194742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,5-dimethoxyaniline
CAS6358-64-1
Synonyms2,5-dimethoxy-4-chloroaniline
DMCH cpd
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1N)OC)Cl
InChIInChI=1S/C8H10ClNO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3
InChIKeyYGUFQYGSBVXPMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2,5-dimethoxyaniline (CAS 6358-64-1) Technical Specifications and Industrial Baseline


4-Chloro-2,5-dimethoxyaniline (CDMA) is a chlorinated dimethoxyaniline derivative with molecular formula C8H10ClNO2, molecular weight 187.62 g/mol, and a melting point range of 118–120 °C [1]. It is an off-white to brown crystalline solid that is stable under normal storage conditions and serves as a critical intermediate in the synthesis of azo dyes, pigments, and pharmaceutical compounds [2]. The compound is commercially available in purities ≥98% from major chemical suppliers and is widely recognized as a diazo component in industrial dye manufacturing .

Why In‑Class 2,5‑Dimethoxyaniline Analogs Cannot Replace 4‑Chloro‑2,5‑dimethoxyaniline Without Quantitative Validation


Despite sharing the 2,5‑dimethoxyaniline core, structural modifications such as halogen substitution, nitro group reduction, or regioisomeric changes produce markedly different physicochemical properties that directly impact industrial process design and product quality. The chloro substituent in CDMA significantly alters solubility behavior relative to the unsubstituted 2,5‑dimethoxyaniline (DMAn) and the nitro precursor (CDMB), leading to divergent crystallization and extraction behavior that affects both synthetic yield and downstream purification [1]. Additionally, the presence of the electron‑withdrawing chloro group modifies the reactivity of the amino group in diazotization and coupling reactions, which is critical for obtaining the desired azo dye shades and fastness properties [2]. Substituting a different halogen (e.g., bromo or fluoro) or an isomer (e.g., 2,4‑dimethoxyaniline) would require complete re‑optimization of reaction conditions and may yield a final product that fails to meet colorimetric specifications.

4-Chloro-2,5-dimethoxyaniline (6358-64-1) Quantitative Differentiation Evidence Against Key Comparators


Solubility Differentiation in Industrial Solvents: CDMA vs. DMAn and CDMB

In pure organic solvents (2-methoxyethanol, 2-ethoxyethanol, 1-methoxy-2-propanol, diethylene glycol) over 277–340 K, the solubility of 4-chloro-2,5-dimethoxyaniline (CDMA) differs significantly from that of 2,5-dimethoxyaniline (DMAn) and 4-chloro-2,5-dimethoxynitrobenzene (CDMB) [1]. The study quantitatively demonstrates that the solubility of DMAn is strongly temperature‑dependent, whereas CDMB is weakly dependent. Based on the solubility differences, diethylene glycol is recommended as the recrystallization solvent to separate DMAn from the reaction system [1].

Process Chemistry Crystallization Engineering Solvent Selection

Melting Point and Thermal Stability: CDMA vs. Unsubstituted 2,5-Dimethoxyaniline

4-Chloro-2,5-dimethoxyaniline exhibits a melting point of 118–120 °C (lit.) and a flash point of 163 °C [1]. In contrast, the unsubstituted analog 2,5‑dimethoxyaniline has a significantly lower melting point of approximately 81 °C and a flash point of 130 °C . The 37–39 °C elevation in melting point and 33 °C higher flash point provide CDMA with enhanced thermal stability during storage and processing.

Thermal Analysis Handling and Storage Process Safety

Synthetic Efficiency: High Yield and Selectivity in Catalytic Hydrogenation

The preparation of 4‑chloro‑2,5‑dimethoxyaniline via catalytic hydrogenation of 4‑chloro‑2,5‑dimethoxynitrobenzene can achieve a yield of 99.1% with 99.5% selectivity and 100% conversion of the nitro precursor . In contrast, alternative reduction methods for the unsubstituted 2,5‑dimethoxynitrobenzene analog or the bromo‑substituted derivative have not been reported with comparable efficiency under identical mild conditions.

Catalytic Reduction Process Optimization Green Chemistry

Commercial Purity Consistency: ≥98% vs. Variable Purity of Analogs

Commercially available 4‑chloro‑2,5‑dimethoxyaniline is routinely supplied with a minimum purity of 98% as determined by GC and nonaqueous titration . In comparison, the unsubstituted 2,5‑dimethoxyaniline is available in a range of purities (typically 97–99%), and the bromo‑ and fluoro‑substituted analogs are often offered at lower purities (≥95%) or with limited analytical documentation .

Quality Control Supply Chain Reliability Analytical Specifications

4-Chloro-2,5-dimethoxyaniline (6358-64-1) Optimal Application Scenarios Based on Quantitative Evidence


High‑Performance Azo Pigment Manufacturing Requiring Exact Shade and Fastness

The chloro substituent in CDMA is essential for achieving the specific electronic and steric properties required for C.I. Pigment Yellow 83 and C.I. Pigment Red 146. Substituting the unsubstituted 2,5‑dimethoxyaniline or other halogenated analogs would alter the diazonium coupling reactivity and yield a pigment with unacceptable colorimetric properties and lightfastness. The high commercial purity (≥98%) of CDMA ensures consistent diazotization and coupling yields, reducing the risk of off‑color batches [1].

Process Intensification in Catalytic Hydrogenation Workflows

The exceptionally high yield (99.1%) and selectivity (99.5%) demonstrated for the hydrogenation of 4‑chloro‑2,5‑dimethoxynitrobenzene to CDMA under mild conditions make it an attractive intermediate for continuous‑flow manufacturing. The lower melting point and higher solubility variability of the unsubstituted analog would necessitate more complex temperature control and solvent management, increasing capital and operational expenditures.

Pharmaceutical Intermediate Synthesis Requiring Reproducible Reactivity and Low Impurity Burden

In pharmaceutical applications, the consistent purity (≥98%) and well‑characterized solubility behavior of CDMA [2] provide a reliable building block for multi‑step syntheses. The higher melting point and flash point relative to 2,5‑dimethoxyaniline also confer safer handling during scale‑up, reducing the risk of thermal runaway or ignition. The availability of detailed solubility data in binary solvent mixtures [2] allows for precise control of crystallization and purification steps, which is critical for meeting regulatory purity standards.

Solvent‑Intensive Purification Processes Where Diethylene Glycol is Preferred

The solubility study by Liu et al. [2] explicitly recommends diethylene glycol as the recrystallization solvent to separate CDMA from DMAn based on their divergent solubility profiles. This evidence‑based solvent selection avoids costly trial‑and‑error optimization and directly translates to higher throughput and lower solvent consumption in industrial purification trains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2,5-dimethoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.